1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid
Description
1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused to a brominated indolizine system. The indolizine scaffold, a bicyclic structure with one nitrogen atom in each ring, is less common than indole or pyridine derivatives, making it a unique pharmacophore in drug discovery . The pyrazole-5-carboxylic acid moiety is a versatile functional group, often acting as a bioisostere for carboxylic acids or engaging in hydrogen bonding interactions. This compound’s structural complexity positions it as a candidate for therapeutic applications, particularly in antimicrobial or anticancer research, where pyrazole derivatives are well-documented .
Properties
IUPAC Name |
2-(6-bromoindolizin-3-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2/c13-8-1-2-9-3-4-11(15(9)7-8)16-10(12(17)18)5-6-14-16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIHKKDCXSQBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC=C2N3C(=CC=N3)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the indolizine ring, followed by bromination and subsequent coupling with a pyrazole derivative. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the bromine site.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C12H8BrN3O2
- CAS Number : 1263180-88-6
- Molecular Weight : 288.11 g/mol
- Physical Appearance : Light-green to brown solid
- IUPAC Name : 1-(6-bromo-3-indolizinyl)-1H-pyrazole-5-carboxylic acid
The presence of a bromine atom and an indolizin moiety enhances the compound's reactivity and biological interactions, making it suitable for various applications.
Pharmacological Applications
1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties:
- Anti-inflammatory Activity : Research has indicated that pyrazole derivatives can exhibit significant anti-inflammatory effects, potentially through the inhibition of specific inflammatory pathways.
- Analgesic Properties : The compound may also possess analgesic properties, which could be beneficial in pain management therapies.
- Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of Indolizin Ring : Utilizing hydrazine hydrate in cyclization reactions to form stable pyrazole derivatives.
- Bromination : Introduction of the bromine atom at the appropriate position to enhance biological activity.
- Carboxylation : Adding the carboxylic acid group to complete the structure.
The reaction conditions are generally mild, allowing for high yields with minimal side products .
Biological Mechanisms
The mechanisms by which this compound exerts its biological effects likely involve interactions with specific biological targets such as enzymes or receptors. Studies have shown that pyrazole derivatives can exhibit significant biological activities through mechanisms such as enzyme inhibition and receptor modulation .
Case Study 1: Antibacterial Activity
A study explored the synthesis of indole-based inhibitors targeting bacterial cystathionine γ-synthase. The synthesized compounds, including derivatives of this compound, demonstrated promising antibacterial activity against resistant strains .
Case Study 2: Cancer Therapeutics
Research on various pyrazole derivatives has indicated their potential use in cancer treatment. For example, compounds similar to this compound were tested for their ability to inhibit tumor growth in vitro, showing significant promise as anticancer agents .
Summary of Applications
| Application Area | Description |
|---|---|
| Anti-inflammatory | Potential inhibition of inflammatory pathways |
| Analgesic | Possible effectiveness in pain management therapies |
| Anticancer | Inhibition of cancer cell proliferation |
| Antibacterial | Targeting bacterial enzymes for antibiotic development |
Mechanism of Action
The mechanism of action of 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indolizine moiety and the pyrazole ring can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid and analogous compounds:
Key Observations:
Halogen Substituents : The bromine in the target compound distinguishes it from chlorinated analogs (e.g., and ). Bromine’s larger atomic radius may facilitate halogen bonding, a critical interaction in protein-ligand recognition .
Functional Groups : The pyrazole-5-carboxylic acid group is a common feature, but substituents like methoxy () or cyclopropylmethyl () modulate solubility and metabolic stability. The target compound’s bromoindolizine group may confer unique pharmacokinetic properties .
Bioactivity : Pyrazole-carboxylic acid derivatives exhibit diverse applications, including antimicrobial () and enzyme inhibitory activities (). The bromoindolizine moiety in the target compound could enhance ligand efficiency (LE) or target selectivity compared to simpler analogs .
Research Findings and Implications
- Synthetic Challenges : Bromination of indolizine requires precise conditions, as seen in related syntheses (). The compound’s acyl chloride intermediate (cf. ) might be critical for further derivatization .
- Biological Relevance : The ligand efficiency (LE) of pyrazole-carboxylic acids () suggests that the bromoindolizine derivative could serve as a fragment-like lead for optimization in antibacterial or anticancer drug discovery .
- Comparative Bioactivity : While 3-(4-chlorophenyl)-pyrazole derivatives show antimicrobial activity (), the target compound’s bromoindolizine group may improve membrane penetration or target affinity .
Biological Activity
1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₈BrN₃O₂
- Molecular Weight : 302.51 g/mol
- CAS Number : 500011-86-9
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a pyrazole scaffold demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of bromine in the indolizin moiety enhances the antimicrobial efficacy, likely due to increased lipophilicity and interaction with bacterial membranes .
Anticancer Activity
Several studies have reported the anticancer potential of pyrazole derivatives. In vitro assays showed that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as indicated by flow cytometry analyses .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced inflammation markers and exhibited a significant decrease in edema formation. The anti-inflammatory effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrazole derivatives. Research suggests that modifications at specific positions on the pyrazole ring can enhance or diminish biological activity:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Bromine | 6 | Increases antimicrobial and anticancer activity |
| Methyl | 3 | Enhances anti-inflammatory properties |
| Fluorine | 4 | Improves overall potency against cancer cells |
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .
Case Study 2: Anticancer Mechanism
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Further investigation using Western blot analysis showed upregulation of apoptotic markers such as cleaved caspase-3 and PARP, confirming its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, brominated pyrazole intermediates (e.g., ethyl 4-bromo-1-substituted-pyrazole carboxylates) can react with indolizinyl boronic acids under Pd-catalyzed conditions (e.g., Pd(PPh₃)₄) in deoxygenated DMF/H₂O mixtures with K₃PO₄ as a base. Post-reaction purification via column chromatography yields the target compound .
- Key Considerations : Optimize reaction time (typically 12–24 hours) and stoichiometric ratios (e.g., 1:1.2 pyrazole:boronic acid) to minimize byproducts.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., indolizine H-3 and pyrazole H-5) and carboxylate carbon shifts (δ ~165–170 ppm) .
- IR Spectroscopy : Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]⁺ and bromine isotope patterns .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Use mixed polar solvents (e.g., EtOAc/hexane or DCM/MeOH) to enhance crystal purity. For carboxylic acid derivatives, slight acidification (e.g., 1% HCl) can improve solubility during recrystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the coupling of brominated pyrazoles with indolizine boronic acids?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance coupling efficiency .
- Temperature Control : Conduct reactions at 80–100°C to balance reactivity and decomposition .
- Degassing : Rigorous degassing of solvents (DMF/H₂O) minimizes Pd oxidation and improves catalytic activity .
- Data Analysis : Monitor reaction progress via TLC or LC-MS to identify incomplete coupling or hydrolysis side-products .
Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?
- Methodological Answer :
- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with biological targets (e.g., enzymes or receptors). Compare results with in vitro assays (e.g., IC₅₀ measurements) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., bromine position, carboxylate groups) and correlate changes with bioactivity .
- Case Study : If predicted enzyme inhibition is not observed experimentally, assess compound solubility (via logP calculations) or metabolic stability (e.g., microsomal assays) .
Q. How to design analogs to enhance solubility without compromising bioactivity?
- Methodological Answer :
- Salt Formation : Convert the carboxylic acid to sodium or potassium salts to improve aqueous solubility .
- Prodrug Strategies : Esterify the carboxylate (e.g., ethyl ester) for better membrane permeability, with subsequent hydrolysis in vivo .
- Substituent Modification : Introduce polar groups (e.g., -OH, -NH₂) on the indolizine ring while retaining bromine for electronic effects .
Q. What analytical methods differentiate polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases .
- DSC/TGA : Monitor thermal transitions (melting points, decomposition) to assess stability .
- Solid-State NMR : Resolve hydrogen-bonding networks between carboxylate and indolizine moieties .
Contradiction Analysis & Troubleshooting
Q. How to address discrepancies in NMR data between synthetic batches?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., dehalogenated or oxidized derivatives) .
- Deuterated Solvent Effects : Confirm that solvent choice (e.g., DMSO-d₆ vs. CDCl₃) does not alter chemical shift assignments .
Q. Why do computational models overestimate binding affinity for certain targets?
- Methodological Answer :
- Conformational Sampling : Perform molecular dynamics simulations to account for ligand flexibility .
- Solvent Effects : Incorporate explicit water molecules in docking models to mimic physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
